[3-fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride
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Overview
Description
[3-fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride is a specialized organofluorine compound characterized by the presence of both fluorine and sulfonyl chloride functional groups. This compound is of interest due to its unique chemical properties, which make it useful in various synthetic applications, particularly in the field of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride typically involves the following steps:
Cyclobutyl Ring Formation: The initial step involves the formation of the cyclobutyl ring, which can be achieved through cyclization reactions of appropriate precursors.
Introduction of Fluorine and Trifluoromethyl Groups: Fluorination and trifluoromethylation are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or trifluoromethyl iodide under controlled conditions.
Sulfonyl Chloride Addition:
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis process.
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Oxidation Reactions: Oxidative transformations can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonic Acids: Formed through oxidation reactions.
Chemistry:
Synthetic Intermediate: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of [3-fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride is largely dependent on its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group.
Comparison with Similar Compounds
- [3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride
- [3-chloro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride
- [3-bromo-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride
Uniqueness:
- Fluorine Substitution: The presence of a fluorine atom at the 3-position of the cyclobutyl ring imparts unique electronic properties, enhancing the compound’s reactivity and stability compared to its chloro and bromo analogs.
- Trifluoromethyl Group: The trifluoromethyl group further increases the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design.
This detailed overview provides a comprehensive understanding of [3-fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride, highlighting its synthesis, reactivity, applications, and unique properties
Properties
CAS No. |
2680533-86-0 |
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Molecular Formula |
C6H7ClF4O2S |
Molecular Weight |
254.6 |
Purity |
95 |
Origin of Product |
United States |
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